molecular formula C11H13FO3 B13320506 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B13320506
M. Wt: 212.22 g/mol
InChI Key: GGPMBXOASXEYQN-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.

    Reaction with Methylpropanoic Acid: The boronic acid undergoes a coupling reaction with methylpropanoic acid in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(13)14)8-6-7(12)4-5-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

GGPMBXOASXEYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)OC)C(=O)O

Origin of Product

United States

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